molecular formula C11H13ClS B184646 4-(4-chlorophenyl)thiane CAS No. 774-51-6

4-(4-chlorophenyl)thiane

Cat. No.: B184646
CAS No.: 774-51-6
M. Wt: 212.74 g/mol
InChI Key: WROVLOOOXFUDMO-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)thiane is a heterocyclic compound with the molecular formula C11H13ClS It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom, and a 4-chlorophenyl group attached to the fourth carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)thiane typically involves the reaction of 4-chlorobenzaldehyde with a thiopyran precursor under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to facilitate the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)thiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorophenyl)thiane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)thiane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-thiopyran-4-one: Another thiopyran derivative with different substituents.

    2H-Thiopyran-4-carboxylic acid: Contains a carboxyl group instead of a chlorophenyl group.

    Tetrahydro-2H-thiopyran-4-ol: Contains a hydroxyl group on the thiopyran ring

Uniqueness

4-(4-chlorophenyl)thiane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .

Properties

CAS No.

774-51-6

Molecular Formula

C11H13ClS

Molecular Weight

212.74 g/mol

IUPAC Name

4-(4-chlorophenyl)thiane

InChI

InChI=1S/C11H13ClS/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2

InChI Key

WROVLOOOXFUDMO-UHFFFAOYSA-N

SMILES

C1CSCCC1C2=CC=C(C=C2)Cl

Canonical SMILES

C1CSCCC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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